molecular formula C10H12N2O B103769 3-(2-aminoethyl)-1H-indol-7-ol CAS No. 15700-23-9

3-(2-aminoethyl)-1H-indol-7-ol

Cat. No. B103769
CAS RN: 15700-23-9
M. Wt: 176.21 g/mol
InChI Key: RETCYVKOCFWWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-1H-indol-7-ol, also known as 5-HT7 receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of serotonin and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

3-(2-aminoethyl)-1H-indol-7-ol acts as an agonist of the 3-(2-aminoethyl)-1H-indol-7-ol receptor, which is a G protein-coupled receptor that is found in the central nervous system and peripheral tissues. Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). This increase in cAMP leads to the activation of protein kinase A (PKA), which can modulate the activity of ion channels and other cellular processes.

Biochemical And Physiological Effects

Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor by 3-(2-aminoethyl)-1H-indol-7-ol has been found to have a wide range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of sleep and circadian rhythms, the modulation of body temperature, and the regulation of immune function. 3-(2-aminoethyl)-1H-indol-7-ol has also been found to have effects on learning and memory, as well as on the regulation of food intake and metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(2-aminoethyl)-1H-indol-7-ol in lab experiments is its high potency and selectivity for the 3-(2-aminoethyl)-1H-indol-7-ol receptor. This allows for precise modulation of the receptor without affecting other receptors or cellular processes. However, one limitation of using 3-(2-aminoethyl)-1H-indol-7-ol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for the study of 3-(2-aminoethyl)-1H-indol-7-ol. One area of research could be the development of new synthetic methods for the production of this compound, with the goal of improving yields and purity. Another area of research could be the investigation of the effects of 3-(2-aminoethyl)-1H-indol-7-ol on different cell types and tissues, in order to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of 3-(2-aminoethyl)-1H-indol-7-ol could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-(2-aminoethyl)-1H-indol-7-ol involves the reaction of serotonin with ethylene diamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place at high temperature and pressure, and the product is purified using column chromatography. This synthesis method has been optimized to produce high yields of 3-(2-aminoethyl)-1H-indol-7-ol with high purity.

Scientific Research Applications

3-(2-aminoethyl)-1H-indol-7-ol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of sleep disorders, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(2-aminoethyl)-1H-indol-7-ol has been found to have anti-inflammatory and analgesic effects.

properties

CAS RN

15700-23-9

Product Name

3-(2-aminoethyl)-1H-indol-7-ol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-7-ol

InChI

InChI=1S/C10H12N2O/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13/h1-3,6,12-13H,4-5,11H2

InChI Key

RETCYVKOCFWWTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)NC=C2CCN

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CCN

Origin of Product

United States

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